

Biological activity of 3-amino-1H-indazole derivatives

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Compound of Interest

Compound Name: 3-Amino-1H-indazole-7-carbonitrile

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An In-Depth Technical Guide to the Biological Activity of 3-Amino-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in drug discovery.[\[1\]](#)[\[2\]](#) Among its many variations, the 3-amino-1H-indazole moiety has emerged as a particularly effective hinge-binding fragment for protein kinase inhibitors, making it a cornerstone for the development of novel therapeutics, especially in oncology.[\[3\]](#)[\[4\]](#) These derivatives have demonstrated a wide spectrum of biological activities, primarily as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer.[\[1\]](#) This technical guide provides a comprehensive overview of the biological activities of 3-amino-1H-indazole derivatives, focusing on their anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows involved.

Biological Activity and Therapeutic Potential

The therapeutic potential of 3-amino-1H-indazole derivatives stems from their ability to target and inhibit various protein kinases and cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[\[1\]](#)[\[5\]](#) Several compounds incorporating this scaffold have been

approved for cancer treatment, including Axitinib, a VEGFR and PDGFR inhibitor, highlighting the clinical significance of this chemical class.[\[2\]](#)

Anticancer Activity

Derivatives of 3-amino-1H-indazole exhibit potent antiproliferative activity against a wide range of human cancer cell lines.[\[4\]](#)[\[6\]](#) Their mechanism of action often involves the induction of programmed cell death (apoptosis) and cell cycle arrest.[\[2\]](#)[\[7\]](#) For instance, certain derivatives have been shown to cause a block in the G0-G1 or G2/M phase of the cell cycle and trigger apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Kinase Inhibition

The 3-amino-1H-indazole structure is an effective "hinge-binder," enabling it to fit into the ATP-binding pocket of various protein kinases and disrupt their function.[\[3\]](#)[\[8\]](#) This has led to the development of potent inhibitors for several key oncogenic kinases:

- BCR-ABL: These derivatives are effective against chronic myeloid leukemia (CML), including imatinib-resistant strains with the T315I "gatekeeper" mutation.[\[9\]](#)[\[10\]](#)
- VEGFR/PDGFR: Inhibition of these receptor tyrosine kinases (RTKs) blocks angiogenesis, a critical process for tumor growth.[\[2\]](#)[\[8\]](#)
- FGFR: Derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors, which are implicated in various cancers.[\[5\]](#)[\[11\]](#)
- Other Kinases: The scaffold has been used to develop inhibitors for a broad range of other kinases, including FLT3, c-Kit, and members of the PI3K/AKT/mTOR pathway.[\[1\]](#)[\[8\]](#)[\[10\]](#)

Quantitative Data Summary

The following tables summarize the *in vitro* biological activity of representative 3-amino-1H-indazole derivatives from various studies.

Table 1: Antiproliferative Activity of 3-Amino-1H-Indazole Derivatives Against Human Cancer Cell Lines

Compound	A549 (Lung) IC ₅₀ (μM)	K562 (Leukemia) IC ₅₀ (μM)	PC-3 (Prostate) IC ₅₀ (μM)	Hep-G2 (Hepatoma) IC ₅₀ (μM)	MCF-7 (Breast) IC ₅₀ (μM)	HCT116 (Colon) IC ₅₀ (μM)	4T1 (Mouse Breast) IC ₅₀ (μM)	Ref
2f	1.15	-	-	0.80	0.34	0.94	0.23	[2]
6o	>40	5.15	32.54	28.32	-	-	-	[4][7]
5a	4.66	9.32	15.48	12.67	-	-	-	[4]
5k	10.11	22.14	12.33	3.32	-	-	-	[4]
6a	8.21	5.19	6.12	5.62	-	-	-	[4]
AKE-72 (5)	-	GI ₅₀ < 0.01	-	-	-	-	-	[9][10]

IC₅₀: 50% inhibitory concentration. GI₅₀: 50% growth inhibition. "-" indicates data not available.

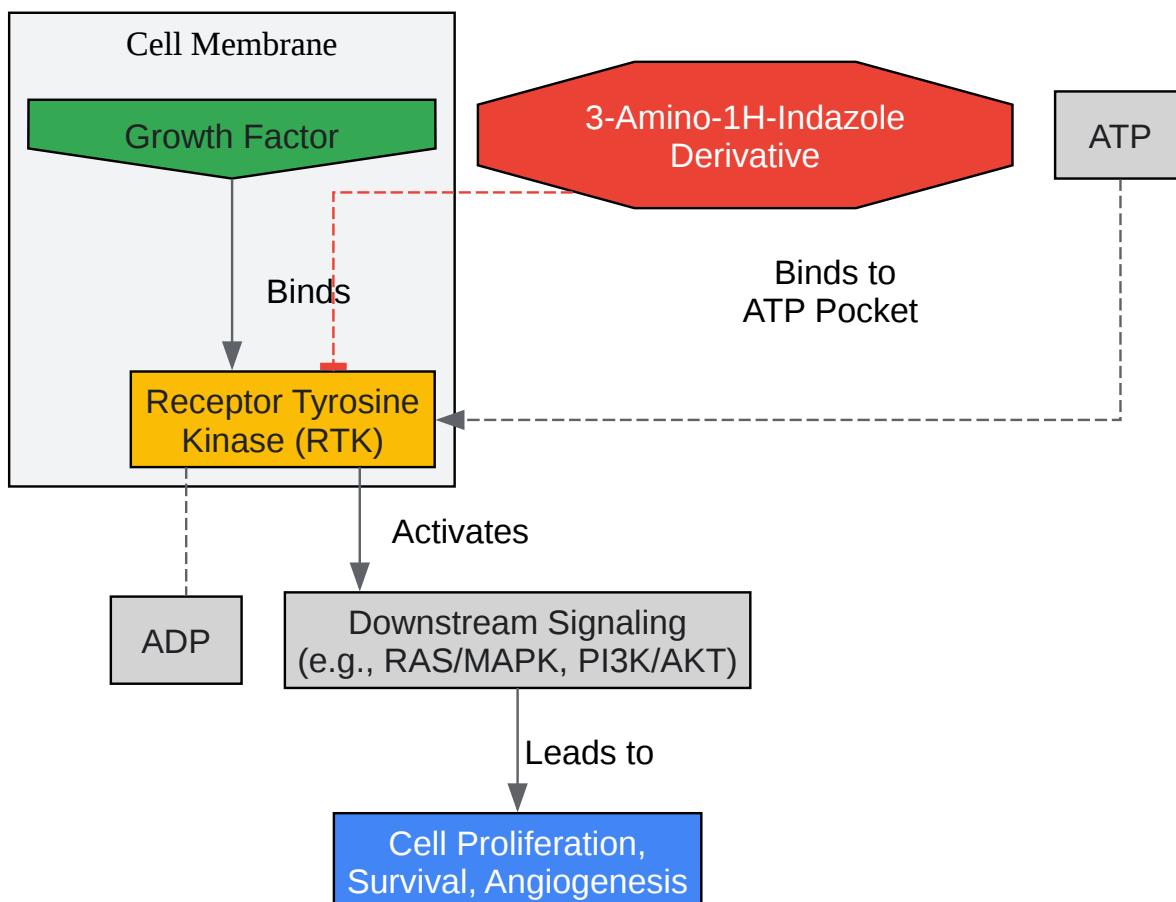
Table 2: Kinase Inhibition Profile of Selected 3-Amino-1H-Indazole Derivatives

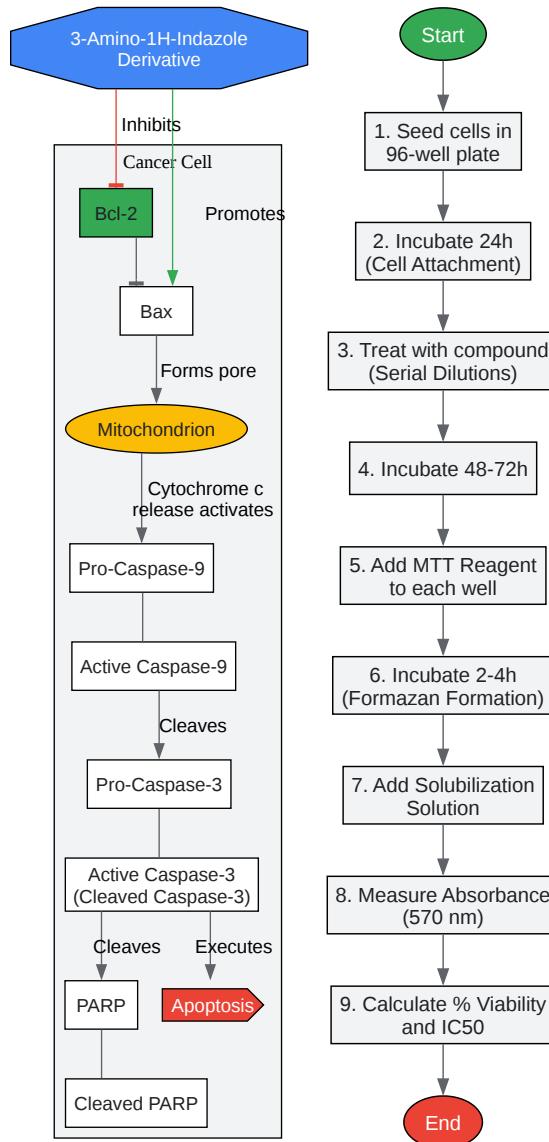
Compound	Target Kinase	IC ₅₀ (nM)	% Inhibition @ 50 nM	Ref
AKE-72 (5)	BCR-ABL (WT)	< 0.5	-	[9][10]
AKE-72 (5)	BCR-ABL (T315I)	9	-	[9][10]
AKE-72 (5)	c-Kit	-	99.3	[10]
AKE-72 (5)	VEGFR2	-	99.1	[10]
AKE-72 (5)	FLT3	-	98.7	[10]
AKE-72 (5)	PDGFR β	-	98.6	[10]
AKE-72 (5)	FGFR1	-	83.9	[10]
Compound 27a	FGFR1	< 4.1	-	[11]
Compound 27a	FGFR2	2.0	-	[11]
Compound 99	FGFR1	2.9	-	[5]

IC₅₀: 50% inhibitory concentration. "-" indicates data not available.

Signaling Pathways and Mechanisms of Action

3-Amino-1H-indazole derivatives exert their biological effects by modulating critical cellular signaling pathways. Diagrams generated using Graphviz illustrate these mechanisms.





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